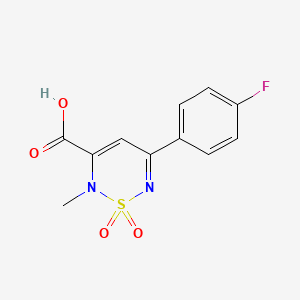

5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid

CAS No.: 899539-96-9

Cat. No.: VC2250381

Molecular Formula: C11H9FN2O4S

Molecular Weight: 284.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899539-96-9 |

|---|---|

| Molecular Formula | C11H9FN2O4S |

| Molecular Weight | 284.27 g/mol |

| IUPAC Name | 5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H9FN2O4S/c1-14-10(11(15)16)6-9(13-19(14,17)18)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) |

| Standard InChI Key | MZAKUDDHJPSVCL-UHFFFAOYSA-N |

| SMILES | CN1C(=CC(=NS1(=O)=O)C2=CC=C(C=C2)F)C(=O)O |

| Canonical SMILES | CN1C(=CC(=NS1(=O)=O)C2=CC=C(C=C2)F)C(=O)O |

Introduction

Chemical Properties and Structure

Basic Chemical Information

5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid is a well-defined chemical entity with specific identifiers and physicochemical properties that facilitate its characterization and application in research settings.

Table 1: Chemical Identifiers and Properties

| Property | Value |

|---|---|

| CAS Registry Number | 899539-96-9 |

| Molecular Formula | C₁₁H₉FN₂O₄S |

| Molecular Weight | 284.27 g/mol |

| IUPAC Name | 5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H9FN2O4S/c1-14-10(11(15)16)6-9(13-19(14,17)18)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) |

| Standard InChIKey | MZAKUDDHJPSVCL-UHFFFAOYSA-N |

| SMILES | CN1C(=CC(=NS1(=O)=O)C2=CC=C(C=C2)F)C(=O)O |

Structural Characteristics

The structural framework of 5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid is characterized by several important features that define its chemical reactivity and potential biological activity. The thiadiazine ring with the 1,1-dioxide functionality serves as the central scaffold of the molecule. This core structure is decorated with three key substituents: a methyl group attached to the N-2 position, a carboxylic acid group at position 3, and a 4-fluorophenyl group at position 5 .

The presence of the 4-fluorophenyl group introduces specific electronic properties that can influence the compound's interaction with biological targets. The fluorine atom, with its high electronegativity, can enhance metabolic stability and modify the lipophilicity of the compound. Additionally, the carboxylic acid moiety at position 3 provides an opportunity for hydrogen bonding interactions and potential derivatization for structure-activity relationship studies.

Synthesis and Production

Production Considerations

The production of 5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid for research purposes requires attention to several key factors to ensure the quality and purity of the final product. These considerations include reaction conditions (temperature, pressure, solvent selection), purification methods, and quality control measures.

Common solvents used in the synthesis of heterocyclic compounds like thiadiazines include ethanol, acetonitrile, and tetrahydrofuran, with heating often required to facilitate cyclization reactions . The purification of the compound typically involves crystallization or chromatographic techniques to remove impurities and ensure the desired level of purity for research applications.

Structural Comparison with Related Compounds

Thiadiazine Family

5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid belongs to the broader family of thiadiazine compounds, which are heterocycles containing nitrogen and sulfur atoms. This family of compounds has demonstrated various biological activities and applications in pharmaceutical research and agricultural chemistry .

The thiadiazine scaffold, particularly the 1,3,4-thiadiazine and 1,2,6-thiadiazine subtypes, provides a versatile platform for the development of compounds with diverse biological properties. Modifications to the basic structure, including variations in substituents and oxidation states of the sulfur atom, can significantly influence the biological activity profile of these compounds .

Structural Analogues

Several structural analogues of 5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid have been reported in the literature, with varying substituents and functional groups. These include:

-

5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid (CAS: 1443978-73-1) - A related compound with a methyl group at position 5 instead of the 4-fluorophenyl group found in the title compound

-

2-substituted 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides - A series of compounds evaluated for their affinity to the glycine binding site of the NMDA receptor, sharing the 1,1-dioxide functionality and carboxylic acid moiety with the title compound

-

5-methyl-1,2,3-thiadiazole-4-formoxyl urea compounds - These represent a different thiadiazole isomer but share some structural similarities with the title compound

Table 2: Comparison of 5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid with Selected Analogues

| Compound | Structural Differences | Potential Applications |

|---|---|---|

| 5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid | Reference compound | Research tool, potential NMDA receptor interactions |

| 5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid | Methyl at position 5 instead of 4-fluorophenyl; carboxylic acid at position 4 | Research applications in medicinal chemistry |

| 2-substituted 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides | Benzothiazine system vs. thiadiazine system | NMDA receptor glycine binding site antagonists |

| 5-methyl-1,2,3-thiadiazole-4-formoxyl urea compounds | Different thiadiazole isomer; formoxyl urea vs. carboxylic acid | Antiviral applications |

Future Research Directions

Structure-Activity Relationship Studies

Future research on 5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid could focus on structure-activity relationship (SAR) studies to understand how structural modifications affect its biological properties. These studies might include:

-

Variations in the substituent at position 5, replacing the 4-fluorophenyl group with other aromatic or heterocyclic systems

-

Modifications to the methyl group at position 2, introducing larger alkyl chains or functional groups

-

Derivatization of the carboxylic acid functionality at position 3, forming esters, amides, or other carboxylic acid derivatives

-

Alterations to the oxidation state of the sulfur atom in the thiadiazine ring

Such systematic structural modifications could provide valuable insights into the key structural features responsible for the compound's biological activity and guide the development of more potent and selective analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume